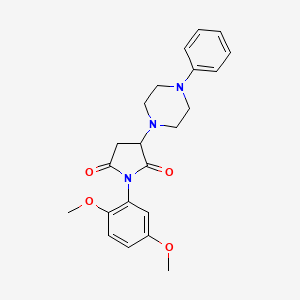![molecular formula C21H17NO3S3 B14962402 1,3-benzodioxol-5-yl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B14962402.png)
1,3-benzodioxol-5-yl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of a benzodioxole moiety, a dithioloquinoline core, and a thione functional group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific reaction conditions.
Construction of the Dithioloquinoline Core: The dithioloquinoline core is formed through a series of cyclization reactions involving sulfur-containing reagents and quinoline derivatives.
Introduction of the Thione Group: The thione group is introduced by reacting the intermediate compound with sulfurizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and quinoline moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced quinoline derivatives.
Substitution Products: Various substituted benzodioxole and quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves interactions with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A simpler compound with a benzodioxole ring, used in the synthesis of various bioactive molecules.
Quinoline Derivatives: Compounds with a quinoline core, known for their diverse biological activities and applications in medicinal chemistry.
Thione-Containing Compounds: Molecules with thione groups, often studied for their unique chemical reactivity and potential therapeutic applications.
Uniqueness
5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings
Eigenschaften
Molekularformel |
C21H17NO3S3 |
|---|---|
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C21H17NO3S3/c1-11-5-4-6-13-16-18(27-28-20(16)26)21(2,3)22(17(11)13)19(23)12-7-8-14-15(9-12)25-10-24-14/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
NHZSEODREJNQDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC5=C(C=C4)OCO5)(C)C)SSC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14962319.png)


![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)
![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14962340.png)
![6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14962348.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962350.png)
![10-fluoro-1'-(4-methoxyphenyl)-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14962356.png)
![4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B14962358.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B14962366.png)

![2-(3-methoxypropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962375.png)

![Ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B14962391.png)
